Benzoyl-Valine-Glycine-Arginine-Aminomethylcoumarin Trifluoroacetate Salt, commonly referred to as BZ-Val-Gly-Arg-AMC trifluoroacetate salt, is a synthetic compound with the molecular formula and a molar mass of approximately 591.66 g/mol. It appears as a white powder and is soluble in dimethyl sulfoxide (DMSO) . The compound is primarily used as a substrate in biochemical assays, particularly for measuring protease activities, such as those of the 20S or 26S proteasome .
The compound functions as a substrate for various proteases, undergoing hydrolysis to release the fluorescent aminomethylcoumarin moiety. This reaction can be monitored spectrophotometrically, allowing for the quantification of protease activity. For example, BZ-Val-Gly-Arg-AMC has been utilized to assess trypsin-like activity in proteasomes, where the cleavage of the substrate results in increased fluorescence .
BZ-Val-Gly-Arg-AMC trifluoroacetate salt exhibits significant biological activity by acting as a substrate for serine proteases. It has been employed in studies to measure the activity of the 20S proteasome and other related proteolytic enzymes. The compound's ability to activate pathways such as the extracellular signal-regulated protein kinase (ERK) pathway has also been noted, indicating its potential role in cellular signaling processes .
The synthesis of BZ-Val-Gly-Arg-AMC trifluoroacetate salt typically involves several steps:
BZ-Val-Gly-Arg-AMC trifluoroacetate salt is predominantly used in biochemical research:
Interaction studies involving BZ-Val-Gly-Arg-AMC trifluoroacetate salt focus on its binding and cleavage by different proteases. These studies are crucial for understanding enzyme specificity and activity profiles. For instance, it has been tested against various serine proteases to determine kinetic parameters such as and , providing insights into its efficacy as a substrate .
Several compounds share structural similarities with BZ-Val-Gly-Arg-AMC trifluoroacetate salt, particularly those used as substrates for proteases. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| BZ-Nle-Lys-Arg-Arg-AMC Trifluoroacetate Salt | Similar peptide backbone | Used specifically for dengue virus proteases |
| Boc-Gly-Arg-Arg-AMC | Contains arginine and AMC | Commonly used but less effective for certain viral proteases |
| Suc-LLVY-AMC | Contains similar AMC moiety | Used for measuring chymotrypsin-like activity |
BZ-Val-Gly-Arg-AMC trifluoroacetate salt is unique due to its specific sequence that allows it to be effectively cleaved by particular proteases like those found in the 20S proteasome, making it a valuable tool in studying these enzymes .
Solid-phase peptide synthesis represents the primary methodology for producing benzyloxycarbonyl-valine-glycine-arginine-7-amino-4-methylcoumarin trifluoroacetate salt, leveraging optimized protocols that ensure high coupling efficiency and minimal side product formation [5] [21]. The synthesis begins with resin selection, where Rink amide MBHA resin with 0.31 millimoles per gram loading capacity provides optimal performance for this particular fluorogenic substrate [2]. This specialized resin facilitates the attachment of the carboxy-terminal arginine residue while maintaining structural integrity throughout the synthetic process [21].
The optimization of coupling reactions constitutes a critical component of the synthetic methodology, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and 1-hydroxybenzotriazole emerging as the preferred coupling reagent combination [24] [27]. Research demonstrates that this reagent pairing achieves coupling efficiencies exceeding 98% while simultaneously suppressing racemization to less than 0.5% [27]. The coupling reaction proceeds under optimized conditions involving 3 equivalents of activated amino acid, 3 equivalents of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and 3 equivalents of 1-hydroxybenzotriazole in N,N-dimethylformamide at ambient temperature for 45 minutes [24].
Temperature and time optimization studies reveal that microwave-assisted synthesis at 75°C for 5-minute intervals significantly improves coupling efficiency for sterically hindered amino acids, particularly arginine with its bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group [25]. Double coupling strategies prove essential for arginine incorporation, where the amino acid undergoes two sequential coupling cycles to achieve completion rates above 99.5% [25].
Deprotection protocols utilize piperidine in N,N-dimethylformamide (20% volume/volume) for 9-fluorenylmethyloxycarbonyl group removal, with reaction times optimized to 3 minutes for the first deprotection and 10 minutes for the second deprotection cycle [21]. The addition of 1-hydroxybenzotriazole (0.1 molar) to the deprotection solution prevents aspartimide formation and reduces deletion sequences [24].
| Parameter | Optimized Condition | Efficiency (%) |
|---|---|---|
| Coupling Time | 45 minutes | 98.2 |
| Temperature | 75°C (microwave) | 99.1 |
| Reagent Ratio | 3:3:3 equivalents | 98.8 |
| Deprotection Time | 3 + 10 minutes | 99.5 |
The conjugation of 7-amino-4-methylcoumarin to the peptide backbone represents a sophisticated synthetic challenge requiring precise control of reaction conditions to maintain fluorogenic properties [8] [9]. The 7-amino-4-methylcoumarin fluorophore exhibits optimal excitation at 341-344 nanometers and emission at 440-441 nanometers, characteristics that must be preserved throughout the conjugation process [10] [11].
Direct amide bond formation between the carboxy-terminal arginine and 7-amino-4-methylcoumarin utilizes 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate activation chemistry [12]. The reaction proceeds through formation of an active ester intermediate, where the carboxylic acid of arginine reacts with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate to generate a benzotriazole ester [30]. This activated intermediate subsequently undergoes nucleophilic attack by the amino group of 7-amino-4-methylcoumarin, forming the desired amide linkage [12].
Optimization studies demonstrate that the conjugation reaction requires strict pH control between 8.0 and 8.5 to maintain 7-amino-4-methylcoumarin solubility while preventing hydrolysis of the activated ester [12]. The reaction temperature is maintained at 0°C during the initial activation phase, then allowed to warm to ambient temperature over 2 hours to ensure complete conjugation [12].
Protection strategies during conjugation involve temporary masking of the guanidinium group of arginine using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection [12]. This approach prevents unwanted side reactions between the highly nucleophilic guanidinium group and the activated carboxylic acid, ensuring selective conjugation to 7-amino-4-methylcoumarin [40].
The fluorogenic properties of the conjugated product require verification through spectroscopic analysis, confirming that the excitation and emission wavelengths remain within acceptable ranges of 340-345 nanometers and 435-445 nanometers respectively [11]. Quantum yield measurements indicate that properly conjugated 7-amino-4-methylcoumarin retains 85-90% of its original fluorescence intensity [10].
| Conjugation Parameter | Optimal Value | Fluorescence Retention (%) |
|---|---|---|
| pH Range | 8.0-8.5 | 89.2 |
| Reaction Temperature | 0°C to 25°C | 87.6 |
| Reaction Time | 2 hours | 91.4 |
| Reagent Stoichiometry | 1.2 equivalents | 88.8 |
Trifluoroacetate counterion incorporation occurs through multiple pathways during the synthetic and purification processes, fundamentally altering the physicochemical properties of the benzyloxycarbonyl-valine-glycine-arginine-7-amino-4-methylcoumarin peptide [13] [14]. The primary mechanism involves ion pairing between the positively charged arginine guanidinium group and the trifluoroacetate anion, forming a stable salt complex [14].
During solid-phase peptide synthesis, trifluoroacetic acid serves as the cleavage reagent for removal of protecting groups and release of the peptide from the resin [21]. The cleavage cocktail typically contains 95% trifluoroacetic acid, 2.5% water, and 2.5% triisopropylsilane, conditions that promote extensive protonation of basic amino acid residues [21]. Under these highly acidic conditions (pH < 1), the arginine residue becomes fully protonated, creating a dicationic species that readily associates with trifluoroacetate counterions [14].
The mechanism of trifluoroacetate incorporation proceeds through acid-base equilibrium, where trifluoroacetic acid (pKa approximately 0.3) quantitatively protonates the arginine guanidinium group (pKa approximately 12.5) [13]. This substantial difference in pKa values ensures complete ionization and salt formation under typical synthesis conditions [14].
High-performance liquid chromatography purification using trifluoroacetic acid as an ion-pairing agent further reinforces trifluoroacetate association [20]. The reversed-phase chromatography employs 0.1% trifluoroacetic acid in both aqueous and organic mobile phases, creating conditions where trifluoroacetate ions remain tightly associated with the peptide throughout the purification process [20].
Counterion exchange mechanisms have been investigated for removal of trifluoroacetate, involving treatment with hydrochloric acid solutions to replace trifluoroacetate with chloride ions [14] [43]. However, the efficiency of this exchange depends on the relative binding affinities and the concentration gradients of competing anions [14]. Studies indicate that complete trifluoroacetate removal requires multiple exchange cycles with significant excess of the competing acid [43].
The stability of the trifluoroacetate salt form demonstrates remarkable persistence, with binding constants indicating strong electrostatic interactions between the guanidinium cation and trifluoroacetate anion [14]. Infrared spectroscopy analysis reveals characteristic trifluoroacetate absorption bands at 1674 and 1204 wavenumbers, confirming the presence of the counterion in the final product [14].
| Exchange Method | Efficiency (%) | Time Required | Residual TFA (%) |
|---|---|---|---|
| HCl Treatment | 78.5 | 24 hours | 21.5 |
| Ion Exchange Resin | 85.2 | 12 hours | 14.8 |
| Repeated Lyophilization | 45.6 | 72 hours | 54.4 |
| Deprotonation/Reprotonation | 95.1 | 48 hours | 4.9 |
Industrial-scale production of benzyloxycarbonyl-valine-glycine-arginine-7-amino-4-methylcoumarin trifluoroacetate salt requires implementation of stringent Good Manufacturing Practice protocols specifically adapted for peptide synthesis operations [22] [34]. Manufacturing facilities must maintain cleanroom environments with defined air quality standards, temperature control within ±2°C, and humidity control between 45-65% relative humidity [18] [34].
Production scaling from laboratory to industrial levels necessitates optimization of reactor volumes, with typical industrial synthesizers accommodating 800 millimoles of peptide synthesis capacity [18]. The scale-up process requires recalibration of reagent addition rates, mixing parameters, and heat transfer coefficients to maintain reaction consistency [22]. Automated solid-phase peptide synthesizers equipped with multiple reaction vessels enable parallel processing to increase throughput while maintaining quality standards [18].
Quality control protocols encompass comprehensive analytical characterization at multiple production stages, beginning with raw material testing and extending through intermediate monitoring to final product release [34] [38]. High-performance liquid chromatography analysis serves as the primary purity assessment method, with specifications requiring minimum 97% purity and maximum 1% for any individual impurity [38].
Identity confirmation employs mass spectrometry analysis, comparing observed molecular ion peaks against theoretical values with acceptable deviation limits of ±0.5 atomic mass units [35] [36]. The expected molecular ion for benzyloxycarbonyl-valine-glycine-arginine-7-amino-4-methylcoumarin appears at mass-to-charge ratio 591.66, while the trifluoroacetate salt form exhibits additional peaks corresponding to the associated counterions [6].
Amino acid analysis provides quantitative determination of peptide content through hydrolysis followed by derivatization and chromatographic separation [38]. This method enables calculation of the actual peptide concentration relative to total sample weight, accounting for moisture content, residual solvents, and counterion contributions [38].
Stability testing protocols evaluate degradation pathways under accelerated conditions, including temperature stress at 40°C, humidity exposure at 75% relative humidity, and photostability assessment under International Conference on Harmonisation guidelines [34]. These studies establish appropriate storage conditions and shelf-life specifications for commercial distribution [34].
Documentation requirements encompass batch production records, analytical certificates, deviation investigations, and change control procedures in accordance with pharmaceutical manufacturing regulations [34]. Traceability systems track raw material sources, production parameters, and distribution chains to enable rapid response to quality issues [34].
| Quality Parameter | Specification | Test Method | Frequency |
|---|---|---|---|
| Purity by HPLC | ≥97.0% | USP Method | Every batch |
| Identity by MS | 591.66 ± 0.5 amu | ESI-MS | Every batch |
| Fluorescence Ex/Em | 342/441 nm ± 3nm | Spectrofluorometry | Every batch |
| Water Content | ≤5.0% | Karl Fischer | Every batch |
| Residual TFA | Report value | 19F NMR | Every batch |
| Microbial Limits | <100 CFU/g | USP <61> | Every batch |
The solubility profile of BZ-Val-gly-arg-amc trifluoroacetate salt demonstrates distinct characteristics across different solvent systems that are critical for its practical applications in biochemical assays. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), which serves as the primary dissolving medium for preparing stock solutions [1] [2] [3]. This high solubility in DMSO, typically achieving concentrations suitable for enzymatic assays, makes it the preferred solvent for initial dissolution and preparation of working stocks.
In organic solvents, the compound shows favorable solubility in methanol [2], providing an alternative to DMSO for certain applications where methanol compatibility is preferred. The solubility in methanol allows for the preparation of solutions that can be subsequently diluted into aqueous buffer systems for enzymatic assays. The benzyloxycarbonyl (BZ) protecting group contributes significantly to the compound's organic solvent solubility by increasing its lipophilic character .
The aqueous solubility characteristics present more complex behavior. While the compound can be dissolved in aqueous buffer systems following initial dissolution in organic solvents, direct aqueous solubility is limited due to the hydrophobic nature of the benzyloxycarbonyl group and the AMC fluorophore [6]. The trifluoroacetate counterion enhances water solubility compared to other salt forms by providing ionic character to the molecule [1] [3]. Working solutions are typically prepared by first dissolving the compound in DMSO, followed by dilution into aqueous buffer systems containing appropriate additives such as bovine serum albumin or detergents to maintain compound stability and prevent precipitation.
| Solvent System | Solubility | Typical Concentration Range | Applications |
|---|---|---|---|
| DMSO | Excellent | 10-50 mM | Stock solution preparation |
| Methanol | Good | 1-10 mM | Alternative organic solvent |
| Aqueous buffers (direct) | Limited | <1 mM | Direct aqueous applications |
| Aqueous buffers (from DMSO) | Good | 10-500 μM | Enzymatic assays |
| Physiological buffers | Moderate | 1-100 μM | Biological assays |
The pH-dependent stability of BZ-Val-gly-arg-amc trifluoroacetate salt exhibits characteristic patterns that reflect the chemical nature of its constituent functional groups. The compound demonstrates optimal stability within the physiological pH range of 7.0-8.0, making it particularly suitable for biological assays conducted under near-physiological conditions [7] [8]. This pH range corresponds to the optimal activity conditions for many proteases, including the 20S proteasome, for which this substrate was specifically designed.
At acidic pH values below 5.0, the compound experiences decreased stability due to acid-catalyzed hydrolysis mechanisms. The peptide bonds, particularly those adjacent to the arginine residue, become susceptible to protonation-assisted cleavage [7]. The AMC fluorophore also exhibits pH-sensitive properties, with its fluorescence characteristics being affected by the protonation state of the amino group at acidic pH values [9] [10].
In the alkaline pH range above 8.5, stability decreases significantly due to base-catalyzed hydrolysis of the peptide bonds and potential degradation of the AMC moiety [7] [10]. The arginine residue, with its high pKa value of approximately 13.8 [11], remains protonated even at elevated pH values, but the surrounding peptide backbone becomes increasingly susceptible to nucleophilic attack by hydroxide ions.
The stability profile in commonly used biological buffer systems reveals distinct patterns:
| Buffer System | pH Range | Stability Assessment | Half-life at 25°C | Recommended Use |
|---|---|---|---|---|
| Acetate buffer | 4.5-5.5 | Moderate | 24-48 hours | Short-term acidic assays |
| MES buffer | 5.5-6.5 | Good | 48-72 hours | Slightly acidic conditions |
| MOPS/HEPES buffer | 6.5-7.5 | Excellent | >7 days | Standard assay conditions |
| Tris-HCl buffer | 7.5-8.5 | Good | 3-5 days | Physiological assays |
| CAPS buffer | 8.5-10.0 | Poor | <24 hours | Not recommended |
The presence of calcium ions, commonly included in protease assay buffers at concentrations of 5 mM, does not significantly affect the pH-dependent stability profile of the substrate [12]. However, the addition of reducing agents such as dithiothreitol (DTT) at 1 mM concentrations helps maintain substrate integrity by preventing oxidative degradation of susceptible amino acid residues [12] [13].
The thermal degradation behavior of BZ-Val-gly-arg-amc trifluoroacetate salt follows first-order kinetics, characteristic of peptide substrates containing fluorogenic moieties [14]. The compound exhibits temperature-dependent degradation patterns that can be accurately described using Arrhenius kinetic models, providing quantitative parameters for stability prediction under various thermal conditions.
At the standard storage temperature of -20°C, the compound demonstrates exceptional stability with minimal degradation over extended periods exceeding two years [3] [6]. This remarkable stability at sub-zero temperatures reflects the reduced molecular motion and the inhibition of hydrolytic processes that contribute to degradation at higher temperatures.
The activation energy for thermal degradation, determined through Arrhenius analysis of degradation rate constants at temperatures ranging from 25°C to 60°C, reveals values consistent with peptide bond hydrolysis mechanisms. The degradation follows the Arrhenius equation: k = A × e^(-Ea/RT), where k represents the degradation rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [15].
| Temperature (°C) | Degradation Rate Constant (h⁻¹) | Half-life | Arrhenius Parameters |
|---|---|---|---|
| -20 | 1.5 × 10⁻⁶ | >2 years | Ea = 85.2 kJ/mol |
| 4 | 8.3 × 10⁻⁵ | 347 days | A = 2.1 × 10¹² h⁻¹ |
| 25 | 4.2 × 10⁻³ | 6.9 days | R² = 0.987 |
| 37 | 1.8 × 10⁻² | 1.6 days | Temperature range: -20 to 60°C |
| 50 | 7.5 × 10⁻² | 9.2 hours | |
| 60 | 2.1 × 10⁻¹ | 3.3 hours |
The thermal degradation process involves multiple pathways, including hydrolysis of peptide bonds, deamidation of susceptible residues, and thermal decomposition of the AMC fluorophore. The primary degradation pathway at elevated temperatures involves the cleavage of the amide bond between the arginine residue and the AMC moiety, resulting in the release of free AMC and loss of substrate functionality [16].
The temperature coefficient (Q₁₀ value) for the degradation process, calculated as the ratio of reaction rates at temperatures differing by 10°C, averages 2.8 across the investigated temperature range. This value indicates that the degradation rate approximately triples with each 10°C increase in temperature, consistent with typical biochemical degradation processes [14].
The photostability characteristics of BZ-Val-gly-arg-amc trifluoroacetate salt are primarily governed by the photochemical properties of the 7-amino-4-methylcoumarin (AMC) fluorophore, which exhibits excitation and emission maxima at 355-380 nm and 460 nm, respectively [17] [9]. The compound demonstrates moderate photostability under standard fluorescence measurement conditions, but prolonged exposure to excitation light results in measurable photobleaching and photodegradation.
Under typical fluorescence excitation conditions using wavelengths around 355 nm, the AMC moiety undergoes photochemical processes that can lead to both reversible photobleaching and irreversible photodegradation [18] [10]. The photostability profile shows distinct characteristics depending on the excitation intensity, exposure duration, and environmental conditions such as oxygen concentration and solvent composition.
The photodegradation kinetics follow pseudo-first-order behavior with respect to photon flux, exhibiting rate constants that depend on the excitation wavelength and intensity. At standard fluorimeter excitation intensities (typically 1-10 mW/cm²), the compound maintains acceptable stability for routine measurements lasting up to several hours [19] [20].
| Excitation Conditions | Wavelength (nm) | Intensity (mW/cm²) | Photobleaching Half-life | Stability Assessment |
|---|---|---|---|---|
| Standard fluorimeter | 355 | 1-5 | 45-60 minutes | Good for routine use |
| High-intensity source | 355 | 10-20 | 15-25 minutes | Moderate stability |
| UV-A exposure | 365 | 5-10 | 30-40 minutes | Acceptable for assays |
| UV-B exposure | 300 | 1-5 | 5-10 minutes | Poor stability |
| Visible light | 400-500 | 10-50 | >2 hours | Excellent stability |
The photodegradation mechanism involves the formation of reactive oxygen species when the excited AMC fluorophore interacts with molecular oxygen, leading to oxidative damage of both the fluorophore and the peptide backbone [21] [10]. The presence of oxygen enhances photodegradation rates significantly, with aerobic conditions showing 3-5 fold higher degradation rates compared to anaerobic environments [10].
Environmental factors significantly influence photostability performance. The compound exhibits enhanced photostability in organic solvents such as DMSO compared to aqueous solutions, likely due to reduced oxygen solubility and altered excited-state dynamics [10]. The addition of antioxidants or radical scavengers can improve photostability by intercepting reactive intermediates formed during the photodegradation process.
Storage recommendations for maintaining photostability include protection from direct light exposure, particularly UV radiation, and storage in amber-colored vials or light-protective containers [20] [22]. Working solutions should be prepared immediately before use and kept in darkened conditions during assay procedures to minimize photodegradation artifacts that could affect quantitative measurements.